molecular formula C7H9F2NO2 B13317212 (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B13317212
M. Wt: 177.15 g/mol
InChI Key: HBDPQHBRGWKVTH-YCXLAJEKSA-N
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Description

(3S)-6,6-Difluoro-2-azabicyclo[221]heptane-3-carboxylic acid is a bicyclic compound featuring a unique structure with two fluorine atoms and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method involves the use of a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of enzymatic hydrolysis has also been reported to obtain high-purity intermediates for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and nitrogen sites.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cycloaddition reactions, hydrogenation catalysts for reduction, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. Additionally, the nitrogen atom within the bicyclic framework adds to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C7H9F2NO2

Molecular Weight

177.15 g/mol

IUPAC Name

(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C7H9F2NO2/c8-7(9)2-3-1-4(7)10-5(3)6(11)12/h3-5,10H,1-2H2,(H,11,12)/t3?,4?,5-/m0/s1

InChI Key

HBDPQHBRGWKVTH-YCXLAJEKSA-N

Isomeric SMILES

C1C2CC(C1N[C@@H]2C(=O)O)(F)F

Canonical SMILES

C1C2CC(C1NC2C(=O)O)(F)F

Origin of Product

United States

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